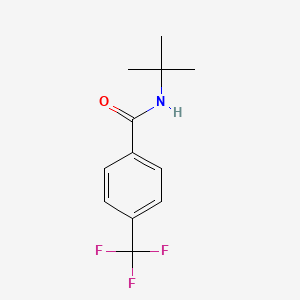

N-tert-butyl-4-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTLWFJGHNRZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432284 | |

| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91888-96-9 | |

| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butyl 4 Trifluoromethyl Benzamide and Analogs

Established Synthetic Routes to N-tert-butyl-4-(trifluoromethyl)benzamide

The formation of the amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. For this compound, this typically involves the coupling of a 4-(trifluoromethyl)benzoic acid derivative with tert-butylamine (B42293).

Amide Bond Formation via Carboxylic Acid Derivatives and Amines

The most direct and widely employed method for the synthesis of this compound is the reaction between a 4-(trifluoromethyl)benzoic acid derivative and tert-butylamine. The carboxylic acid can be activated in several ways to facilitate the nucleophilic attack of the amine.

One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or acyl fluoride (B91410) . For instance, 4-(trifluoromethyl)benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-(trifluoromethyl)benzoyl chloride. This highly electrophilic acyl chloride readily reacts with tert-butylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. Similarly, acyl fluorides, which are known to be more stable to hydrolysis than their chloride counterparts, can also be used. researchgate.net

Alternatively, coupling reagents are extensively used to promote the direct amidation of carboxylic acids. These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is then readily attacked by the amine. A prominent class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.com In these reactions, the carboxylic acid adds to the carbodiimide, forming a reactive O-acylisourea intermediate. Subsequent reaction with the amine forms the amide bond and a urea (B33335) byproduct. To minimize side reactions and racemization (in the case of chiral substrates), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

The general scheme for these established routes is presented below:

Scheme 1: General Routes to this compound

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Amidation)

In recent years, transition-metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including amide bonds. Palladium-catalyzed amidation reactions, often referred to as Buchwald-Hartwig amidation, typically involve the cross-coupling of an aryl halide or triflate with an amine. While this is more commonly used for N-aryl amide synthesis, variations of this methodology can be adapted for the synthesis of N-alkyl amides.

For the synthesis of this compound, a palladium-catalyzed approach could conceptually involve the coupling of an aryl halide, such as 4-(trifluoromethyl)bromobenzene, with a source of the tert-butylamido group. However, a more direct and relevant application of palladium catalysis in the context of trifluoromethylated benzamides is the directed C-H functionalization. For example, palladium-catalyzed ortho-trifluoromethylation of an aromatic C-H bond directed by an acetamido group has been reported. nih.gov This highlights the utility of palladium catalysis in modifying benzamide (B126) structures, even if not directly forming the amide bond itself in this specific example.

The development of palladium-catalyzed methods for the direct synthesis of N-alkyl benzamides from aryl halides and primary amides is an active area of research. These methods offer alternative synthetic pathways that can sometimes provide advantages in terms of substrate scope and functional group tolerance.

Novel Reagents and Strategies in Benzamide Synthesis

Beyond the classical methods, ongoing research continues to provide innovative strategies for the synthesis of amides and related compounds. These novel approaches often offer milder reaction conditions, broader substrate scope, and access to unique chemical space.

Synthesis of N-Acylsulfenamides from Amides

N-Acylsulfenamides are compounds containing a nitrogen-sulfur bond, with the nitrogen being part of an amide functionality. While not a direct synthesis of this compound, the chemistry of N-acylsulfenamides is relevant as it represents a derivatization of the amide bond, leading to analogs with potentially interesting properties.

Recent methodologies have been developed for the efficient synthesis of N-acylsulfenamides from primary amides. One such method involves the reaction of primary amides with stable N-thiosuccinimides or N-thiophthalimides. nih.govorganic-chemistry.org This transformation proceeds under basic conditions, for example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), and avoids the use of highly reactive and often unstable sulfenyl chlorides. organic-chemistry.orgnih.gov The reaction is general and accommodates a wide range of primary amides, including alkyl and aryl amides, as well as various thiol-derived N-thiosuccinimides. organic-chemistry.org

Another approach involves the NaH-promoted sulfenylation of benzamides with readily available disulfides under mild conditions. researchgate.nettandfonline.com This method has been shown to produce a series of N-acylsulfenamides in moderate to high yields. tandfonline.com The resulting N-acylsulfenamides can then serve as versatile thiolating reagents in further synthetic transformations. researchgate.nettandfonline.com

| Method | Amide Substrate | Sulfenylating Agent | Conditions | Yield | Reference |

| Reaction with N-thiosuccinimides | Primary amides (alkyl, aryl), carbamates, sulfonamides | N-thiosuccinimides or N-thiophthalimides | NaH, THF | Up to 93% | organic-chemistry.org |

| Sulfenylation with disulfides | Benzamides | Disulfides | NaH, THF | Moderate to high | tandfonline.com |

Table 1: Selected Methods for the Synthesis of N-Acylsulfenamides from Amides

Utilization of Anomeric Amide Reagents in Deaminative Functionalization

Anomeric amides are a class of reactive molecules where the amide nitrogen is substituted with two electronegative atoms, leading to reduced resonance stabilization and unique reactivity. mdpi.com These reagents have been harnessed for deaminative functionalization, a process where the C-N bond of an amine is cleaved and the carbon is used as a reactive handle for further transformations. researchgate.net

While not a direct method for the synthesis of this compound, the use of anomeric amide reagents represents a cutting-edge strategy for the modification of amine and amide-containing molecules. For instance, anomeric amides can be used for the single-atom nitrogen deletion in secondary amines, leading to the formation of new carbon-carbon bonds. nih.govkit.edu This "skeletal editing" allows for the structural modification of complex molecules, including those containing amide functionalities, at a late stage of a synthetic sequence. nih.gov

The key to this transformation is the anomeric amide reagent, which can act as a dual-function reagent, facilitating both the cleavage of the C-N bond and the delivery of a nitrogen atom to a different part of the molecule or to a reaction byproduct. researchgate.net This innovative chemistry opens up new avenues for the diversification of amide-containing compound libraries.

Amidation Reactions with Advanced Coupling Reagents

The field of peptide synthesis has been a major driving force for the development of highly efficient and selective coupling reagents for amide bond formation. bachem.com Many of these advanced reagents are directly applicable to the synthesis of this compound and its analogs, often providing superior results compared to classical reagents, especially in challenging cases involving sterically hindered amines or acids.

Phosphonium- and aminium-type coupling reagents are particularly popular. bachem.com Examples include:

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and its pyrrolidine (B122466) analog PyBOP .

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) counterpart TBTU . peptide.combachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , which is particularly effective for coupling sterically hindered amino acids. bachem.com

These reagents operate by forming a highly reactive activated ester with the carboxylic acid, which is then readily attacked by the amine. The reactions are typically fast and clean, and the byproducts are often water-soluble, facilitating purification. bachem.com The choice of coupling reagent can be crucial for the success of a synthesis, especially when dealing with substrates that are prone to side reactions. bachem.com

| Coupling Reagent | Full Name | Key Features | Reference |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, efficient, water-soluble byproducts. | peptide.combachem.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU, often used in solid-phase synthesis. | bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, particularly for sterically hindered substrates. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Avoids the formation of the toxic byproduct HMPA. | uni-kiel.de |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer alternative to HOBt/HOAt-based reagents, good solubility. | bachem.com |

Table 2: Examples of Advanced Coupling Reagents for Amide Bond Formation

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the condensation reaction between 4-(trifluoromethyl)benzoic acid or its derivatives and tert-butylamine. The efficiency of this amidation can be highly dependent on the chosen reaction conditions, including the coupling agents, catalysts, solvents, and temperature. While baseline yields for this synthesis have been reported to be moderate, around 35%, significant improvements can be achieved through systematic optimization of these parameters. vulcanchem.com

Key to enhancing the yield is the activation of the carboxylic acid group of 4-(trifluoromethyl)benzoic acid. This is commonly achieved using various coupling agents which convert the hydroxyl group of the acid into a better leaving group, thereby facilitating the nucleophilic attack by tert-butylamine. Common coupling agents used for such transformations include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

The choice of solvent and base is also critical. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are frequently employed. The selection of a suitable base, for instance, N,N-Diisopropylethylamine (DIPEA), is important to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

Systematic studies on analogous amide syntheses have demonstrated that variations in these components can lead to substantial differences in reaction time and final product yield. For instance, screening different coupling agents, bases, and solvents allows for the identification of the most effective combination for a specific substrate pairing. The data below illustrates how reaction yields can be influenced by different conditions, based on findings from related amide synthesis optimizations.

| Entry | Coupling Agent/System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None (Direct thermal condensation) | None | Xylene | 140 | ~35 |

| 2 | SOCl₂ | Pyridine | DCM | 0 to RT | 65 |

| 3 | EDCI/HOBt | DIPEA | DCM | RT | 85 |

| 4 | HATU | DIPEA | DMF | RT | 92 |

This table is illustrative, showing typical yield improvements based on the optimization of reaction conditions for benzamide synthesis.

As shown in the table, moving from a direct thermal condensation to methods involving activation of the carboxylic acid, such as conversion to an acyl chloride with thionyl chloride (SOCl₂) or using modern peptide coupling agents like EDCI/HOBt or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can dramatically increase the yield.

Scalability and Industrial Relevance of Synthetic Procedures

The scalability of a synthetic route is a crucial factor for its industrial application. For the production of this compound and its analogs, methods that are efficient, cost-effective, and safe on a large scale are highly desirable.

One highly scalable method for the synthesis of N-tert-butyl amides is the Ritter reaction. nih.gov This reaction typically involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. An optimized and scalable Ritter reaction has been developed for converting various nitriles to N-tert-butyl amides using tert-butyl acetate (B1210297) and acetic acid. nih.gov This procedure is noted for its broad scope with aromatic nitriles, suggesting its potential applicability for the large-scale synthesis of this compound starting from 4-(trifluoromethyl)benzonitrile. The use of relatively inexpensive and readily available reagents makes this route industrially attractive.

Furthermore, procedures involving the 4-(trifluoromethyl)benzoyl moiety have been successfully performed on a multi-gram scale, indicating good scalability. For example, the synthesis of a related compound, N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide, has been conveniently prepared on a 5-gram scale, demonstrating the feasibility of handling this chemical scaffold in larger quantities. orgsyn.org

The industrial relevance of this compound primarily lies in its role as a versatile chemical intermediate. vulcanchem.com The presence of multiple functional groups—the amide, the tert-butyl group, and the trifluoromethyl group—allows for various subsequent chemical transformations. The trifluoromethyl group, in particular, is a key pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, scalable access to intermediates like this compound is important for the synthesis of more complex active pharmaceutical ingredients and other specialty chemicals.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. For N-tert-butyl-4-(trifluoromethyl)benzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals a set of distinct signals that correspond to the different types of protons in the molecule. The aromatic region of the spectrum is characterized by two doublets, a testament to the para-substitution on the benzene (B151609) ring. The protons ortho to the carbonyl group (H-2 and H-6) appear as a doublet at approximately 7.83 ppm, while the protons meta to the carbonyl group (H-3 and H-5) resonate as a doublet around 7.68 ppm. Both of these signals exhibit a coupling constant (J) of 8.0 Hz, which is typical for ortho-coupling in benzene derivatives.

A broad singlet, integrating to one proton, is observed around 5.94 ppm, and is assigned to the amide proton (N-H). The significant downfield shift is indicative of the deshielding effect of the adjacent carbonyl group. The most upfield signal is a sharp singlet at approximately 1.48 ppm, which integrates to nine protons. This signal is characteristic of the magnetically equivalent protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.83 | d | 8.0 | 2H | Aromatic (H-2, H-6) |

| 7.68 | d | 8.0 | 2H | Aromatic (H-3, H-5) |

| 5.94 | s (br) | - | 1H | N-H |

| 1.48 | s | - | 9H | C(CH₃)₃ |

d: doublet, s: singlet, br: broad

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound displays signals corresponding to all the unique carbon atoms in the structure. The carbonyl carbon of the amide group is typically found furthest downfield, appearing at approximately 165.6 ppm.

The aromatic region shows several distinct signals. The carbon atom attached to the trifluoromethyl group (C-4) is observed as a quartet around 132.9 ppm, with a coupling constant of approximately 32.0 Hz, due to coupling with the three fluorine atoms. The quaternary carbon of the benzene ring attached to the carbonyl group (C-1) appears at about 139.2 ppm. The aromatic CH carbons (C-2, C-6, C-3, and C-5) resonate in the region of 125-128 ppm. Specifically, the carbons ortho to the trifluoromethyl group (C-3 and C-5) appear as a quartet around 125.4 ppm due to coupling with the fluorine atoms.

The carbon atom of the tert-butyl group directly attached to the nitrogen is found at approximately 52.0 ppm, while the methyl carbons of the tert-butyl group give a single, intense signal at around 28.7 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|

| 165.6 | s | C=O |

| 139.2 | s | C-1 (Aromatic) |

| 132.9 | q | C-4 (Aromatic) |

| 127.1 | s | C-2, C-6 (Aromatic) |

| 125.4 | q | C-3, C-5 (Aromatic) |

| 52.0 | s | C(CH₃)₃ |

| 28.7 | s | C(CH₃)₃ |

s: singlet, q: quartet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent, and there are no neighboring protons close enough to cause significant coupling.

The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the benzene ring. For trifluoromethylbenzene derivatives, the ¹⁹F chemical shift is typically observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃. The electron-donating nature of the amide group in the para position would slightly shield the fluorine nuclei, leading to a chemical shift in the upfield region of this range.

Advanced 2D NMR Techniques for Comprehensive Structural Assignment

While one-dimensional NMR spectra provide a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity of the atoms in this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the various functional groups within the molecule.

A prominent feature in the spectrum would be the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong, sharp absorption between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears in the 1510-1570 cm⁻¹ range.

The aromatic ring will give rise to several bands. The C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will produce absorptions in the 1450-1600 cm⁻¹ region. The presence of the trifluoromethyl group will be indicated by strong C-F stretching absorptions, typically found in the range of 1100-1350 cm⁻¹. The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1395 cm⁻¹.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium-Strong | N-H Stretch |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2970 | Medium-Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| ~1370 | Medium | C-H Bend (tert-butyl) |

| 1100-1350 | Strong | C-F Stretch (Trifluoromethyl) |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis of Raman spectra for structurally related compounds allows for the assignment of characteristic vibrational frequencies. For instance, the tert-butyl group is expected to exhibit distinct Raman bands corresponding to C-H stretching and bending vibrations, as well as skeletal C-C stretching modes. Similarly, the trifluoromethylphenyl group contributes characteristic bands, including those for C-F stretching and bending, and aromatic ring vibrations.

Key expected Raman shifts for this compound, based on analyses of analogous structures, are summarized in the table below. The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹, while the amide I band (primarily C=O stretching) appears around 1640-1680 cm⁻¹. Vibrations associated with the CF₃ group are expected in the 1100-1300 cm⁻¹ region. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3230 | Stretching of the amide N-H bond |

| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2900-3000 | Stretching of C-H bonds in the tert-butyl group |

| Amide I (C=O Stretch) | ~1650 | Stretching of the carbonyl group |

| Aromatic Ring Stretch | 1590-1610 | C=C stretching within the phenyl ring |

| CF₃ Symmetric Stretch | ~1300 | Symmetric stretching of the C-F bonds |

| CF₃ Asymmetric Stretch | 1120-1150 | Asymmetric stretching of the C-F bonds |

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To gain a deeper understanding of the vibrational properties of this compound, theoretical calculations are often employed and correlated with experimental data. Density Functional Theory (DFT) calculations, commonly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have proven effective in predicting the vibrational frequencies of similar organic molecules. nih.gov

The computational results provide a set of theoretical vibrational frequencies that typically show good agreement with experimental data from both Raman and FTIR spectroscopy. Potential energy distribution (PED) analysis is then used to make unambiguous assignments of the vibrational modes. nih.gov For complex molecules, a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, further improving the correlation with experimental values. Studies on related compounds, such as 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, have demonstrated the power of this combined experimental and theoretical approach in accurately characterizing molecular vibrations. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretically Predicted Frequency (Scaled, cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3368 (IR) / ~3230 (Raman) | ~3474 |

| C=O Stretch (Amide I) | ~1640 (IR) | ~1650 |

| C-N-H Bending | ~1511 (IR) | ~1494 |

| CF₃ Stretch | ~1283 (IR) | ~1284 |

| CF₃ Bending | ~660 (IR) | ~660 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₄F₃NO, the calculated exact mass is 245.1027. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass.

Elucidation of Fragmentation Pathways and Mechanistic Insights

Mass spectrometry also provides detailed information about the structure of this compound through the analysis of its fragmentation patterns under ionization. The fragmentation pathways can be deduced by examining the masses of the fragment ions produced.

A primary and characteristic fragmentation step for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃), leading to the formation of a stable tertiary carbocation. In the case of this compound, this would result in an ion with an m/z of 230 (M-15). Another common fragmentation involves the cleavage of the entire tert-butyl group, which can lead to the formation of the tert-butyl cation (C₄H₉⁺) with an m/z of 57.

The fragmentation of the amide bond is also a key pathway. Cleavage of the C-N bond can lead to the formation of the 4-(trifluoromethyl)benzoyl cation, which would have an m/z of 173. This fragment is often observed as the base peak in the mass spectrum of related compounds, indicating its high stability. Further fragmentation of this ion could involve the loss of carbon monoxide (CO), yielding a 4-(trifluoromethyl)phenyl cation with an m/z of 145. These proposed pathways are consistent with the general principles of mass spectral fragmentation of amides and substituted aromatic compounds. libretexts.orgnih.govresearchgate.net

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 245 | [C₁₂H₁₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 230 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 173 | [CF₃C₆H₄CO]⁺ | Cleavage of the amide C-N bond |

| 145 | [CF₃C₆H₄]⁺ | Loss of CO from the 4-(trifluoromethyl)benzoyl cation |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation |

X-ray Diffraction Analysis of Solid-State Structures

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Based on this analogue, it is expected that the amide group in this compound would be nearly planar. The phenyl ring and the amide plane are likely to be twisted with respect to each other. In the crystal lattice, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule is anticipated to be a dominant interaction, leading to the formation of hydrogen-bonded chains or networks. nih.gov

| Structural Feature | Expected Observation based on Analogue Structures |

|---|---|

| Crystal System | Likely to be in a common system like monoclinic or triclinic |

| Amide Group Conformation | Approximately planar |

| Intermolecular Interactions | Strong N-H···O=C hydrogen bonding |

| Aromatic π-stacking | |

| Influence of Substituents | The tert-butyl group influences steric packing |

| The trifluoromethyl group affects electronic interactions |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking in the Crystalline State

Detailed crystallographic analysis of N-[4-(trifluoromethyl)phenyl]benzamide, a compound closely related to this compound, reveals significant insights into the intermolecular forces governing its solid-state architecture. The primary interactions responsible for the crystal packing are N—H⋯O hydrogen bonds and aryl ring π-stacking. nih.gov

In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov This classical hydrogen bonding is a dominant feature, contributing significantly to the stability of the crystal lattice. In addition to this strong interaction, non-classical, weaker hydrogen bonds are also present. These include intramolecular C—H⋯O interactions and intermolecular C—H⋯O contacts, which further stabilize the molecular arrangement. nih.gov

The crystal packing is also heavily influenced by π-stacking interactions between the aromatic rings. Each aryl ring is surrounded by six other aryl rings, engaging in a combination of four T-shaped interactions and two parallel-displaced interactions. nih.gov The molecules that are involved in the parallel-displaced ring arrangements are also the ones connected by the N—H⋯O hydrogen bonds. nih.gov The interplay between hydrogen bonding and π-stacking is crucial for the side-by-side stacking of the molecular units. nih.gov The trifluoromethyl group also participates in intermolecular interactions, specifically between the trifluoromethyl group on one molecule and a phenyl ring on a neighboring molecule. nih.gov

A summary of the key intermolecular interactions in the crystalline state of N-[4-(trifluoromethyl)phenyl]benzamide is presented in the table below.

| Interaction Type | Description | Participating Groups |

| Classical Hydrogen Bond | Forms chains of molecules | N—H⋯O |

| Non-Classical Hydrogen Bond | Intramolecular and intermolecular contacts | C—H⋯O |

| π-Stacking | T-shaped and parallel-displaced arrangements | Aryl rings |

| Other Interactions | Axial interactions | Trifluoromethyl group and phenyl ring |

It is important to note that the substitution of the phenyl group with a bulky tert-butyl group on the amide nitrogen, as in this compound, would likely alter these packing arrangements due to steric hindrance, while the fundamental types of interactions would be expected to persist.

Conformational Flexibility and Crystal Packing Effects

The conformation of aryl amides in the solid state is a balance between the molecule's intrinsic conformational preferences and the stabilizing effects of intermolecular interactions within the crystal lattice. In the case of N-[4-(trifluoromethyl)phenyl]benzamide, a notable difference is observed between the conformation adopted in the crystal and the one predicted for an isolated molecule by Density Functional Theory (DFT) calculations. nih.gov

The molecule contains three planar regions: the phenyl ring, the amide plane, and the para-substituted phenyl ring. nih.gov In the crystalline state, the two aryl rings are tilted at an angle of approximately 60° with respect to each other. nih.gov This contrasts with the DFT-calculated conformation for a single molecule, where the predicted tilt angle is around 30°. nih.gov

This significant conformational change, from a more co-planar gas-phase preference to a more twisted solid-state structure, is driven by the optimization of intermolecular forces within the crystal. The increased tilt angle in the crystal structure facilitates more favorable environments for both the N—H⋯O hydrogen bonding and the aryl ring π-stacking interactions. nih.gov The energy cost of this conformational change for N-[4-(trifluoromethyl)phenyl]benzamide is relatively small, calculated to be 3.2 kJ mol⁻¹ higher in the crystal structure compared to the isolated molecule. nih.gov This indicates that the energetic gains from the enhanced intermolecular interactions in the crystal lattice easily compensate for the energetic penalty of adopting a less favorable intramolecular conformation. nih.gov

The study of these crystal packing effects demonstrates that both hydrogen bonding and dispersion forces are essential in dictating the final solid-state structure. nih.gov The presence of a sterically demanding tert-butyl group in this compound would introduce different steric constraints, potentially leading to a different preferred crystal packing and molecular conformation than what is observed for its N-phenyl analogue.

| Parameter | Crystal Structure | DFT Calculation (Isolated Molecule) |

| Aryl Ring Tilt Angle | ~ 60° | ~ 30° |

| Conformational Energy | 3.2 kJ mol⁻¹ higher | Lower energy reference |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating the properties of N-tert-butyl-4-(trifluoromethyl)benzamide. These calculations provide a balance between computational cost and accuracy, making them a standard for studying molecules of this size.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, calculations reveal key structural parameters. The geometry is optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

The benzamide (B126) moiety shows a degree of planarity, though the bulky tert-butyl group introduces significant steric effects. The bond lengths and angles deviate from ideal values due to electronic and steric interactions between the trifluoromethyl, amide, and tert-butyl groups. For instance, the C-N bond of the amide group exhibits partial double bond character due to resonance.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Dihedral Angles)

| Parameter | Bond/Atoms | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.252 Å |

| Bond Length | C-N (amide) | 1.365 Å |

| Bond Length | N-C (tert-butyl) | 1.489 Å |

| Bond Length | C-CF₃ | 1.495 Å |

| Dihedral Angle | O=C-N-C(tert) | -175.8° |

Note: Data is representative of typical B3LYP/6-311++G(d,p) level calculations for similar benzamide structures and should be considered illustrative.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the benzamide group, specifically the phenyl ring and the oxygen and nitrogen atoms. The LUMO, conversely, is distributed across the trifluoromethyl-substituted phenyl ring. This distribution suggests that the phenyl ring is the likely site for electrophilic attack, while the molecule as a whole can act as an electron acceptor. The large energy gap indicates high kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 eV |

| LUMO | -0.89 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability.

In this compound, significant delocalization occurs from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide bond and contributes significantly to its stability and planar character. Additional hyperconjugative interactions are observed between the phenyl ring π-orbitals and the σ* orbitals of the C-CF₃ bond. These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

The MESP surface of this compound shows the most negative potential (red region) located around the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. The regions of positive potential (blue region) are found around the amide hydrogen and the hydrogen atoms of the tert-butyl group, suggesting these are sites susceptible to nucleophilic attack. The trifluoromethyl group, being highly electron-withdrawing, also contributes to a positive potential on the adjacent ring carbons.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group, allows for different conformations of this compound. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the most stable conformer(s).

The analysis reveals that the trans conformation of the amide group (where the carbonyl oxygen and the tert-butyl group are on opposite sides of the C-N bond) is significantly more stable than the cis conformation due to reduced steric hindrance. The rotation around the phenyl-carbonyl bond is also restricted, with the lowest energy conformer having a near-planar arrangement between the phenyl ring and the amide group to maximize π-conjugation.

Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which can then be used to validate and interpret experimental results.

For this compound, vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. Key predicted vibrational modes include the N-H stretch (around 3400 cm⁻¹), the C=O stretch (around 1680 cm⁻¹), and the C-F stretching modes of the CF₃ group (in the 1300-1100 cm⁻¹ region).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts for the aromatic protons, the amide proton, and the carbons of the tert-butyl and CF₃ groups generally show good agreement with experimentally obtained values, aiding in the structural confirmation of the molecule.

Table 3: List of Compound Names

| Compound Name |

|---|

Studies on Non-Linear Optical (NLO) Properties and Molecular Polarizability

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic and photonic applications. While specific experimental or computational studies on the NLO properties of this compound are not extensively documented in publicly available research, computational methods like Density Functional Theory (DFT) are frequently employed to predict these properties in related compounds.

The NLO response of a molecule is determined by its molecular polarizability (α) and hyperpolarizability (β, γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are sought after for NLO applications.

Key structural features that tend to enhance NLO properties include the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the benzamide core acts as a conjugated system. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the molecule. The tert-butyl group is generally considered an electron-donating group through induction. This combination of donor and acceptor characteristics across the aromatic ring is a common strategy in the design of NLO materials.

Computational studies on similar aromatic compounds often calculate properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). For instance, DFT calculations on substituted benzaldehydes have been used to determine their first-order hyperpolarizability, highlighting the impact of different substituent groups on the NLO response. The introduction of a trifluoromethyl group, as seen in other organic compounds, has been explored as a strategy to enhance NLO properties. Theoretical calculations for novel benzamide derivatives have also been performed to evaluate their frontier molecular orbitals (HOMO-LUMO) and predict their absorption spectra and potential for biological and NLO applications.

A typical computational workflow to predict NLO properties for this compound would involve:

Geometry optimization of the molecule using a suitable DFT functional and basis set.

Calculation of electronic properties, including the dipole moment and polarizability tensors.

Computation of the first and second hyperpolarizability tensors.

The results of such studies would provide valuable insight into the potential of this specific compound as an NLO material, guiding further experimental synthesis and characterization.

Investigation of Intermolecular Hydrogen Bonding and Dimerization Energies

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the supramolecular assembly, crystal packing, and physical properties of benzamide derivatives. Computational studies provide detailed energetic and geometric information about these interactions.

While specific dimerization energy calculations for this compound are not available, extensive research on the closely related compound N-[4-(trifluoromethyl)phenyl]benzamide offers significant insights. In this analogue, the tert-butyl group is replaced by a phenyl group, but the key N-H amide proton and the carbonyl oxygen, which are responsible for hydrogen bonding, remain.

Computational analysis, often using DFT methods, can quantify the strength of these interactions. For N-[4-(trifluoromethyl)phenyl]benzamide, intermolecular interactions were examined using Hirshfeld surface analysis and quantified by calculating molecular interaction energies. The primary hydrogen bond is the classic N—H···O interaction, which leads to the formation of dimers and extended chains in the crystal lattice.

In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, molecules form hydrogen-bonded dimers. The interaction energies between neighboring molecules have been calculated using the CE-B3LYP model. These calculations break down the total interaction energy (E_tot) into electrostatic, polarization, dispersion, and repulsion components.

Table 1: Calculated Intermolecular Interaction Energies (kJ mol⁻¹) for N-[4-(trifluoromethyl)phenyl]benzamide Dimers

| Interaction Type | E_electrostatic | E_polarization | E_dispersion | E_repulsion | E_total |

| N—H···O Hydrogen Bond | -40.1 | -11.9 | -47.1 | 42.1 | -57.0 |

Data derived from studies on the analogue N-[4-(trifluoromethyl)phenyl]benzamide.

These calculations reveal that for the hydrogen-bonded interactions, the electrostatic and dispersion forces are the major attractive components, contributing roughly equally to the stabilization of the dimer. The total energy of -57.0 kJ mol⁻¹ indicates a strong and stable hydrogen-bonding interaction, which is a defining feature of the supramolecular structure of this class of compounds. Such interactions are fundamental to understanding the crystal packing and predicting physical properties like melting point and solubility.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations) in Chemical Studies

Advanced computational techniques like molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies focused on this compound are not prominent in existing literature, the methodology is widely applied to various benzamide derivatives to explore their conformational dynamics, interactions with biological targets, and behavior in different solvent environments.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This allows researchers to investigate processes that are not accessible through static computational methods.

Applications of MD Simulations for Benzamide Derivatives:

Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. For a molecule like this compound, simulations could reveal the rotational dynamics around the amide bond and the phenyl-carbonyl bond.

Solvation and Transport Properties: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can be used to study solvation shells, calculate diffusion coefficients, and understand how the molecule interacts with its environment.

Interaction with Biomolecules: Many benzamide derivatives are studied for their biological activity. MD simulations are extensively used to model the binding of these molecules to proteins or other biological targets. These simulations can elucidate the binding mechanism, identify key interacting residues, and calculate binding free energies, which is crucial in drug design and discovery. For example, simulations have been performed on mercapto-benzamide inhibitors to understand their action mechanism against the HIV nucleocapsid p7 protein.

Crystal Growth and Polymorphism: MD can be used to simulate the early stages of crystallization, providing insights into how intermolecular forces, such as the hydrogen bonds discussed previously, direct the formation of the crystal lattice. It can also be used to study the stability of different polymorphic forms.

A typical MD simulation study on a benzamide derivative involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (e.g., a solvent box), and running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe the phenomena of interest. The resulting trajectory is then analyzed to extract structural, dynamic, and thermodynamic information.

Chemical Reactivity and Mechanistic Studies

Transformations Involving the Amide Moiety

The amide group is a robust and generally unreactive functional group, yet it can undergo specific transformations under appropriate conditions.

The secondary amide proton in N-tert-butyl-4-(trifluoromethyl)benzamide can be abstracted by a strong base, generating an amidate anion. This nucleophilic species can then react with various electrophiles, leading to N-substituted products. For instance, N-halogenation can be achieved using suitable halogenating agents. A related compound, N-(tert-Butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide, has been documented, indicating that N-chlorination is a feasible transformation for this class of molecules. glpbio.com

Derivatization is a common strategy for modifying the properties of a molecule or for analytical purposes. sigmaaldrich.com Silylation, for example, is a widely used technique where an active hydrogen on a heteroatom is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comidc-online.comsigmaaldrich.com Reagents like N-O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed to derivatize the N-H bond of the amide, rendering the molecule more volatile for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comidc-online.com

Table 1: Examples of N-Substitution and Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Halogenation | N-Chlorosuccinimide (NCS) | N-Chloro-N-tert-butyl-4-(trifluoromethyl)benzamide |

| N-Alkylation | NaH, then RX (e.g., CH₃I) | N-Alkyl-N-tert-butyl-4-(trifluoromethyl)benzamide |

These reactions capitalize on the reactivity of the N-H bond, allowing for the synthesis of a diverse range of derivatives with altered physical and chemical properties.

Amide bonds are known for their stability, but their cleavage can be induced under harsh acidic or basic conditions, typically requiring elevated temperatures. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Recent advancements have explored milder conditions for amide bond cleavage. For instance, certain metal catalysts, such as those involving zinc, can facilitate the cleavage and subsequent esterification of amides that have a suitably positioned hydroxyl group. lookchem.com While this compound lacks such an internal nucleophile, this highlights the ongoing development of methods for amide bond scission. nih.gov Additionally, novel radical-based methods have been developed for the cleavage of tertiary amides, proceeding through the formation of an acyl fluoride (B91410) intermediate under mild conditions. rsc.org Reductive cleavage of related structures like carbodiimides has also been shown to generate novel ligands. nih.gov

Rearrangement pathways for simple benzamides are not common under typical laboratory conditions. However, specific substrates and conditions can lead to complex molecular reorganizations.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's electronic properties and reactivity. mdpi.comtcichemicals.comacs.org

The CF₃ group exerts a potent electron-withdrawing effect on the aromatic ring, primarily through the inductive effect of the highly electronegative fluorine atoms. vaia.comvaia.com This effect has a profound impact on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) reactions.

Deactivation: By withdrawing electron density, the CF₃ group deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene or toluene. vaia.comyoutube.com

Meta-Direction: The strong deactivation is felt most acutely at the ortho and para positions relative to the CF₃ group. This makes the meta position the least deactivated and, consequently, the preferred site for electrophilic attack. vaia.comvaia.com Therefore, in an EAS reaction such as nitration or halogenation, the incoming electrophile would be directed to the positions meta to the CF₃ group (i.e., positions 3 and 5 on the ring).

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. The CF₃ group would strongly activate the ring towards NAS, particularly for leaving groups located at the ortho and para positions.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |

|---|---|---|---|

| -CH₃ (for comparison) | Electron-donating | Activating | Ortho, Para |

| -CF₃ | Strongly Electron-withdrawing | Deactivating | Meta |

In this compound, both the trifluoromethyl group and the amide group are deactivating and meta-directing. Since the trifluoromethyl group is in the para position relative to the amide, their directing effects reinforce each other, strongly directing incoming electrophiles to the positions ortho to the amide group (and meta to the CF₃ group).

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group generally robust and resistant to transformation. tcichemicals.com However, recent synthetic methodologies have enabled the selective functionalization of C-F bonds in trifluoromethylarenes. tcichemicals.comnih.gov

These transformations often rely on single-electron transfer (SET) from a photoredox catalyst to the trifluoromethylaromatic compound. nih.gov This generates a radical anion, which can then undergo C-F bond cleavage to form a difluorobenzylic radical. This reactive intermediate can be trapped by various reagents, such as alkenes or hydrogen atom sources, to yield a range of difluoroalkylaromatic products. nih.gov Such methods represent a powerful tool for the "molecular editing" of the CF₃ group, converting it into other valuable difluorinated motifs. nih.gov

Role of the tert-Butyl Group in Steric Hindrance and Conformational Control

The tert-butyl group is one of the bulkiest substituents commonly used in organic chemistry. researchgate.net Its primary influence on reactivity is through steric hindrance, which is the obstruction of a reaction at a particular site due to the physical size of neighboring groups. researchgate.netnumberanalytics.comlibretexts.orgyoutube.com

In this compound, the large tert-butyl group is attached to the amide nitrogen. This bulkiness significantly shields the amide group, particularly the carbonyl carbon and the nitrogen atom.

Hindrance to Nucleophilic Attack: The steric bulk can hinder the approach of nucleophiles to the amide carbonyl carbon, potentially slowing down reactions like hydrolysis. numberanalytics.com

Conformational Restriction: The size of the tert-butyl group restricts rotation around the C-N amide bond and the N-C(tert-butyl) bond. This can lock the molecule into a preferred conformation, which can influence its interaction with biological targets or its packing in a crystal lattice. researchgate.net

Influence on N-Substitution: While N-substitution is possible, the steric hindrance presented by the tert-butyl group can impede the approach of bulky electrophiles to the nitrogen atom, potentially lowering reaction rates or yields compared to less hindered amides. researchgate.net

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The substitution pattern on a benzene ring is dictated by the electronic nature of the substituents already present. In the case of this compound, both the N-tert-butylcarboxamido group and the trifluoromethyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene.

The trifluoromethyl group (-CF3) is a strong deactivating group due to its powerful inductive electron-withdrawing effect. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The -CF3 group directs incoming electrophiles to the meta position. Similarly, the N-tert-butylcarboxamido group (-CONH-t-Bu) is also deactivating and meta-directing because the carbonyl group withdraws electron density from the ring.

When both of these meta-directing groups are present on the ring, their combined influence strongly deactivates the ring and directs any potential, albeit difficult, electrophilic substitution to the positions meta to both groups (i.e., the carbons C2 and C6, ortho to the amide and meta to the trifluoromethyl group).

Table 1: Directive Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| -C(O)NH-t-Bu | Electron-withdrawing | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions occur when a nucleophile replaces a leaving group on an aromatic ring. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The trifluoromethyl group on this compound is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. For an SNAr reaction to proceed, a suitable leaving group (such as a halide) must be present on the ring, typically positioned ortho or para to the activating group. In the absence of a leaving group, the reaction is generally not feasible under standard SNAr conditions. However, studies on the hydrolysis of trifluoromethyl arenes to carboxylic acids using a combination of bases like LiO-t-Bu and CsF suggest that under specific conditions, the CF3 group itself can be transformed, potentially via a single-electron transfer process rather than a classic SNAr mechanism. thieme-connect.com

The general mechanism for SNAr reactions involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing group(s). youtube.com

Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. youtube.com

The presence of the -CF3 group is crucial for stabilizing the intermediate, making the SNAr reaction kinetically favorable if a leaving group were present at an ortho or para position. youtube.com

Mechanistic Investigations of Complex Transformations

Modern organic synthesis increasingly relies on complex, catalyst-mediated transformations that enable novel bond formations. Understanding the intricate mechanisms of these reactions is paramount for their optimization and broader application.

Catalyst-Mediated Reactions (e.g., Rh(III)-catalyzed Annulation)

Benzamides are excellent substrates for transition metal-catalyzed C-H activation reactions, where the amide functionality serves as an effective directing group. Rhodium(III) catalysts, in particular, have been extensively used for C-H functionalization and the construction of heterocyclic scaffolds. nih.govresearchgate.net

In these reactions, the amide oxygen atom coordinates to the rhodium center, leading to the selective activation of the C-H bond at the ortho position of the aromatic ring through a cyclometalation step. This forms a rhodacycle intermediate, which can then react with various coupling partners, such as alkynes or diazo compounds, to form new C-C, C-N, or C-O bonds. nih.govnih.gov For instance, Rh(III)-catalyzed annulation of benzamides with diazo compounds has been employed to synthesize isocoumarins and isoindolinones. nih.gov Similarly, reactions with multifluoroalkenes can lead to multifluoroalkenylated arenes. researchgate.net

A general proposed mechanism for such a transformation is as follows:

Coordination: The benzamide (B126) substrate coordinates to the Rh(III) catalyst. nih.gov

C-H Activation: An ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. nih.gov

Insertion: The coupling partner (e.g., an alkyne) coordinates to the rhodium center and inserts into the Rh-C bond. nih.gov

Reductive Elimination/Annulation: The resulting intermediate undergoes reductive elimination to form the final annulated product and regenerate the active Rh(III) catalyst. nih.gov

Table 2: Key Steps in Rh(III)-Catalyzed C-H Annulation of Benzamides

| Step | Description |

|---|---|

| Coordination | The amide oxygen of the benzamide coordinates to the [Rh(III)] catalyst center. |

| C-H Activation | The catalyst facilitates the cleavage of an ortho C-H bond, forming a rhodacycle intermediate. |

| Migratory Insertion | The coupling partner (e.g., alkyne, olefin) inserts into the Rhodium-Carbon bond of the intermediate. |

| Reductive Elimination | The final product is released through reductive elimination, regenerating the active catalyst for the next cycle. |

Elucidation of Radical Pathways and Intermediate Formation

While many transformations involving this compound proceed through ionic or organometallic intermediates, radical pathways can also be operative under certain conditions. The formation and reaction of radical intermediates are often key to understanding reaction outcomes, particularly in photoredox catalysis or reactions initiated by single-electron transfer (SET).

For example, the hydrolysis of trifluoromethyl arenes under specific basic conditions has been proposed to involve an SET process. thieme-connect.com This suggests the formation of a radical anion intermediate from the trifluoromethylarene substrate. Such radical species can exhibit unique reactivity compared to their closed-shell counterparts.

Furthermore, studies on related fluorinated compounds provide insight into potential radical pathways. The generation of the electrophilic perfluoro-tert-butyl radical, (CF3)3C•, from stable precursors highlights the accessibility of fluorinated carbon-centered radicals. nih.gov These radicals can then participate in addition reactions with unsaturated compounds. nih.gov Mechanistic studies in palladium-catalyzed aryl trifluoromethylation have also involved the formation of Pd(IV) intermediates that undergo reductive elimination, a process that can be conceptually linked to the behavior of high-energy intermediates in radical-like pathways. nih.gov

Reaction Mechanism Elucidation via Integrated Experimental and Computational Approaches

A comprehensive understanding of complex reaction mechanisms is best achieved by combining experimental evidence with high-level computational studies. This integrated approach allows for the characterization of transient intermediates and transition states that are often difficult or impossible to observe directly in the laboratory.

Detailed mechanistic studies on transformations like the palladium-catalyzed aryl-CF3 bond-forming reductive elimination serve as a blueprint for this methodology. nih.gov In such studies, experimental techniques like kinetic analysis and variation of reaction parameters are used to probe the reaction pathway. For instance, observing the effect of different ligands or additives on the reaction rate can provide crucial information about the rate-determining step. nih.gov

These experimental findings are then complemented by computational chemistry, typically using Density Functional Theory (DFT). DFT calculations can be used to:

Model the geometries and energies of reactants, intermediates, transition states, and products.

Calculate activation energy barriers for different potential pathways, helping to identify the most likely mechanism. mdpi.com

Analyze the electronic structure of key species to understand bonding and reactivity.

By comparing the computationally predicted outcomes with experimental observations, a detailed and robust mechanistic picture can be constructed. This synergistic approach has been applied to understand various catalytic cycles, including those involving transition metals and photocatalysis for trifluoromethylation. nih.govmontclair.edu

Molecular Interactions and Advanced Applications in Chemical Research

Supramolecular Chemistry and Crystal Engineering

The solid-state architecture of N-tert-butyl-4-(trifluoromethyl)benzamide is dictated by a variety of non-covalent interactions, which are fundamental to the fields of supramolecular chemistry and crystal engineering. These interactions govern the assembly of molecules into well-defined crystalline lattices, influencing the material's physical and chemical properties.

Design and Synthesis of Co-crystals and Polymorphs

Polymorphism, the ability of a compound to exist in more than one crystal form, and the formation of co-crystals (crystalline structures containing two or more neutral molecules) are critical aspects of solid-state chemistry. While specific polymorphs or co-crystals of this compound are not detailed in the available research, the study of related benzamide (B126) structures provides insight into its potential behavior.

For instance, polymorphism is a known phenomenon in trifluoromethyl-substituted benzanilides, where different packing arrangements can lead to concomitant dimorphs with distinct physical properties, such as melting points and stability. researchgate.net The synthesis of co-crystals typically involves combining the target molecule with a selected co-former in solution or through grinding, allowing for the formation of new supramolecular synthons—robust intermolecular interactions that reliably guide crystal assembly. biointerfaceresearch.com Given the hydrogen-bonding capabilities of the amide group in this compound, it is a viable candidate for co-crystal design with co-formers containing complementary functional groups, such as carboxylic acids or pyridines.

Engineered Intermolecular Interactions in the Solid State

The crystal packing of benzamides is stabilized by a cooperative interplay of various intermolecular interactions. Analysis of closely related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, reveals the specific forces at play. nih.govresearchgate.net The primary interactions governing the solid-state structure are strong N—H⋯O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen serves as an acceptor. researchgate.net These interactions typically link molecules into chains or dimers. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Amide N-H and Carbonyl C=O | Forms primary structural motifs like chains or ribbons, significantly stabilizing the crystal lattice. nih.govresearchgate.net |

| π-π Stacking | Trifluoromethyl-substituted phenyl ring | Parallel or offset stacking of aromatic rings contributes to lattice energy through dispersion and electrostatic forces. nih.gov |

| Fluorine Contacts | Trifluoromethyl (-CF3) group | Weak interactions such as C—H⋯F hydrogen bonds and F⋯F contacts contribute to the overall packing arrangement. researchgate.net |

| Dispersion Forces | Entire molecule, including tert-butyl group | General attractive forces that are crucial for achieving dense crystal packing. nih.gov |

Impact of Crystal Packing on Molecular Conformation and Stability

The conformation of a molecule in the solid state can differ significantly from its lowest-energy conformation in the gas phase due to the influence of crystal packing forces. Studies on N-[4-(trifluoromethyl)phenyl]benzamide, a structural analog, demonstrate that intermolecular interactions in the crystal lattice induce specific molecular geometries. nih.gov

In the crystal, the molecule adopts a conformation that maximizes favorable N—H⋯O hydrogen bonding and aryl ring π-stacking. nih.gov This can lead to changes in torsion angles, such as the tilt between the planar regions of the molecule, compared to the conformation predicted by Density Functional Theory (DFT) for an isolated molecule. nih.gov While the conformation within the crystal may be slightly higher in energy (e.g., by 3.2 kJ mol⁻¹ for the analog), this energetic penalty is overcome by the substantial stabilization gained from the network of intermolecular interactions in the lattice. nih.gov This interplay demonstrates that crystal stability is a balance between intramolecular conformational energy and intermolecular interaction energy.

Molecular Interactions with Biological Targets (In Silico and Biochemical Studies)

Computational methods are invaluable for predicting how molecules like this compound might interact with biological macromolecules, such as proteins and enzymes. These in silico studies guide further biochemical research and drug discovery efforts.

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. scispace.commdpi.com For this compound, a docking study would model its potential interactions within a protein's binding pocket. The molecule possesses key features for molecular recognition:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptor: The carbonyl C=O group.

Hydrophobic Groups: The tert-butyl group and the trifluoromethyl-phenyl ring.

In a typical docking simulation, the benzamide core could form hydrogen bonds with polar amino acid residues like arginine, asparagine, or glycine. mdpi.comnih.gov The bulky and hydrophobic tert-butyl group could fit into a sterically complementary hydrophobic pocket, while the trifluoromethylphenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine or phenylalanine. rasayanjournal.co.in The trifluoromethyl group itself can also form specific interactions that enhance binding affinity. The sum of these interactions determines the calculated binding energy, or docking score, which serves as a prediction of binding affinity. scispace.comrasayanjournal.co.in

Table 2: Predicted Ligand-Receptor Interactions for this compound

| Molecular Moiety | Potential Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide (N-H) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Asparagine |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Glycine |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| tert-Butyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Trifluoromethyl Group | Hydrophobic / Dipolar | Leucine, Alanine |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how different parts of a molecule contribute to its biological activity. The benzamide core is considered a "privileged scaffold" because it can serve as a basis for ligands targeting a wide range of biological receptors. The activity of a specific derivative like this compound can be rationalized by dissecting its structure.

4-(Trifluoromethyl)phenyl Group: The trifluoromethyl group is a common substituent in medicinal chemistry. Its strong electron-withdrawing nature can alter the electronics of the phenyl ring. Furthermore, it significantly increases the molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. The presence of fluorine can also block metabolic oxidation at the para-position, potentially increasing the compound's biological half-life.

Benzamide Linker: The central amide group is crucial for establishing key hydrogen bonds with a target receptor, often acting as a critical anchor point for the ligand.

SAR studies on related series of compounds have shown that modifications to any of these regions can dramatically impact binding affinity and biological function. nih.gov For example, changing the substitution pattern on the phenyl ring or altering the size of the N-alkyl group can fine-tune the molecule's potency and selectivity. nih.gov

Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Interaction)

The precise molecular mechanisms of action for this compound are not extensively detailed in publicly available research. However, by examining the activities of structurally related benzamide and trifluoromethyl-containing compounds, potential mechanisms such as enzyme inhibition can be inferred. The benzamide scaffold is a common feature in a variety of biologically active molecules, and its derivatives have been widely investigated as inhibitors of several enzyme classes.

For instance, certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are significant targets in cancer therapy. acs.orgtandfonline.com The inhibitory activity of these compounds is often dependent on the specific substitutions on the benzamide core, which influence their binding affinity and selectivity for different HDAC isoforms. tandfonline.com Similarly, other studies have explored benzamide derivatives as inhibitors of enzymes like the cholesteryl ester transfer protein (CETP), where the benzamide moiety plays a role in the molecule's interaction with the enzyme's active site. nih.govresearchgate.net

The trifluoromethyl (-CF3) group is a key substituent in many pharmaceuticals and is known to significantly modulate a molecule's biological activity. Its strong electron-withdrawing nature can alter the electronic properties of the benzamide ring, potentially influencing interactions with enzyme active sites. Furthermore, the lipophilicity conferred by the -CF3 group can enhance the ability of a molecule to cross cellular membranes and access intracellular targets. While direct studies on the membrane interaction of this compound are lacking, the presence of both the lipophilic trifluoromethyl group and the bulky tert-butyl group suggests that the compound is likely to have an affinity for lipid environments, which could facilitate its passage across biological membranes.

Computational Prediction of Reactivity Descriptors for Bioactivity

Computational chemistry offers valuable tools for predicting the bioactivity of molecules like this compound by calculating various reactivity descriptors. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are commonly employed to understand the electronic and structural properties that govern a molecule's interaction with biological targets. nih.govnih.govresearchgate.net

DFT calculations can be used to determine a range of molecular properties that are critical for predicting reactivity and bioactivity. These descriptors provide insight into the molecule's stability, electronic distribution, and susceptibility to various chemical reactions.

Key DFT-Calculated Reactivity Descriptors:

| Descriptor | Definition | Predicted Significance for Bioactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with biological macromolecules. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the strength of dipole-dipole interactions with biological targets. |